molecular formula C20H19N5O B3793169 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole

3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole

Cat. No.: B3793169
M. Wt: 345.4 g/mol
InChI Key: VZXXJSXLVMNWNK-UHFFFAOYSA-N
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Description

3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole is a complex heterocyclic compound that features a combination of pyrazole, pyrazine, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by subsequent functionalization to introduce the pyrazine and oxazole moieties .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, pyrazine, and oxazole rings, such as:

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives

Uniqueness

What sets 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3-[[3-[3-(3,6-dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-11-21-15(3)20(22-13)17-6-4-5-16(10-17)19-7-8-25(23-19)12-18-9-14(2)26-24-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXXJSXLVMNWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC(=CN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole
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